![molecular formula C22H16N2O3S B2438897 4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 300698-86-6](/img/structure/B2438897.png)
4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
“4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C22H16N2O3S . It has potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” can be found in various databases, such as PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” can be found in various databases. For example, PubChem provides information on its structure, chemical names, and more .Scientific Research Applications
- Research Findings : The synthesized derivatives of this compound were evaluated for anti-inflammatory activity. Notably, compounds 8b and 9b, which contain a methoxy group at the sixth position in the benzothiazole ring, demonstrated the highest inhibition of COX-1 (IC50 values of 11.34 µM and 11.21 µM) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation significantly .
Anti-Inflammatory Properties
Cytotoxicity and Antitumor Effects
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been suggested that thiazole derivatives can alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, which can result in apoptosis by accelerating the expression of caspases .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a drug can influence its bioavailability
Result of Action
It has been suggested that thiazole derivatives can induce apoptosis, a form of programmed cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
properties
IUPAC Name |
4-benzoyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-17-11-12-18-19(13-17)28-22(23-18)24-21(26)16-9-7-15(8-10-16)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWJULZOZZYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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